3-(4-fluorophenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 4-fluorophenyl group at position 3, a 2-methylindole-linked sulfanylacetamide moiety at position 2, and a 2-methylpropyl (isobutyl) carboxamide substituent at position 7 (Figure 1). The quinazoline core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . Key structural features include:
- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs.
- Sulfanylacetamide linker: Provides conformational flexibility and modulates electronic properties.
- Isobutyl carboxamide: Likely improves solubility and bioavailability via hydrogen-bonding interactions.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27FN4O3S/c1-17(2)15-32-28(37)19-8-13-23-25(14-19)34-30(35(29(23)38)21-11-9-20(31)10-12-21)39-16-26(36)27-18(3)33-24-7-5-4-6-22(24)27/h4-14,17,33H,15-16H2,1-3H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVQJIICPXJFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the Indole Moiety: This can be done via a coupling reaction, such as a Suzuki or Heck reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the quinazoline core.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Industry
In industry, it might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. It could involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1. Structural and Functional Comparison of Quinazoline Derivatives
Key Findings:
Core Structure Variations: The target compound and analogs share a quinazoline core, whereas compounds use a cyanoacetanilide scaffold. Quinazoline derivatives are more likely to exhibit kinase-targeted activity due to their planar aromatic structure .
Halogen Substituents: The 4-fluorophenyl group in the target compound may confer higher metabolic stability compared to 4-chlorophenyl (477329-16-1, ) or non-halogenated analogs. Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes .
In contrast, ’s hydrazinylidene linker rigidifies the structure, limiting conformational adaptability .
Indole vs. This could enhance selectivity for indole-binding enzymes (e.g., tyrosine kinases) .
Carboxamide vs. Sulfamoyl :
- The isobutyl carboxamide in the target compound improves water solubility compared to the sulfamoyl group in 477329-16-1 (), which may enhance oral bioavailability .
Biological Activity
The compound 3-(4-fluorophenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and possible mechanisms of action.
Chemical Structure
The compound features several key structural components:
- A fluorophenyl group which may enhance metabolic stability.
- An indole moiety known for its diverse biological activities.
- A quinazoline core , which is often associated with anticancer activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following findings summarize its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 31.9 | Induces apoptosis via mitochondrial pathway |
| A549 | 35.0 | Inhibits proliferation through cell cycle arrest |
| HeLa | 27.2 | Promotes oxidative stress leading to cell death |
In vitro tests showed that the compound significantly reduced cell viability in Caco-2 cells, suggesting a strong anticancer effect compared to untreated controls (p < 0.001) . The mechanism appears to involve apoptosis induction and disruption of mitochondrial function.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. A comparative study showed that it was effective against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 1 | Comparable to daptomycin |
| Escherichia coli | 4 | More effective than ampicillin |
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of vital enzymatic pathways .
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1/S phase transition, preventing cancer cell proliferation.
- Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis in cancer cells.
Case Studies
Several case studies have been documented regarding the use of this compound:
- Study on Caco-2 Cells : A study demonstrated that treatment with the compound led to a significant decrease in viability (39.8% compared to untreated controls), indicating its potential for colorectal cancer therapy .
- Antimicrobial Screening : Another research indicated that derivatives of this compound exhibited enhanced antimicrobial activity against resistant strains of bacteria, suggesting its utility in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
